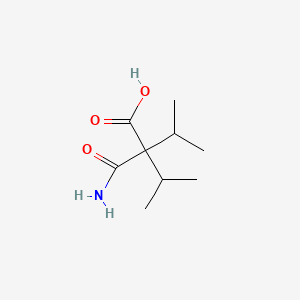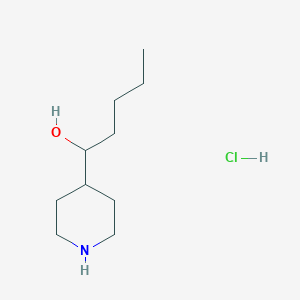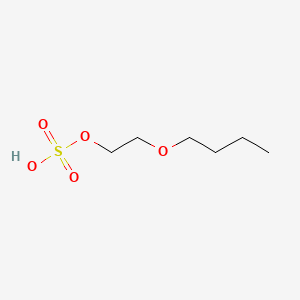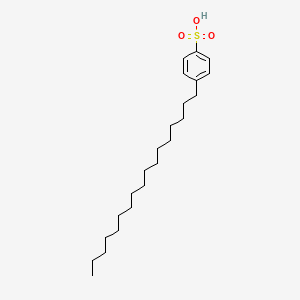
Benzenesulfonic acid, heptadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, heptadecyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by a benzene ring bonded to a sulfonic acid group (-SO3H) and a heptadecyl chain (C17H35). This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, heptadecyl- can be synthesized through the sulfonation of heptadecylbenzene using concentrated sulfuric acid. The reaction typically involves heating heptadecylbenzene with fuming sulfuric acid (oleum) to introduce the sulfonic acid group onto the benzene ring. The reaction conditions include maintaining a temperature range of 50-80°C and stirring the mixture for several hours to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, heptadecyl- follows a similar sulfonation process but on a larger scale. The use of continuous reactors allows for efficient mixing and temperature control, ensuring high yields and consistent product quality. The final product is often purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, heptadecyl- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The compound can be reduced to form corresponding sulfinic acids or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Reagents like chlorine or sulfuryl chloride are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfinic acids, thiols.
Substitution: Nitrobenzenes, halobenzenes, alkylbenzenes.
Scientific Research Applications
Benzenesulfonic acid, heptadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, heptadecyl- is primarily based on its surfactant properties. The heptadecyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the heptadecyl chain, making it less effective as a surfactant.
p-Toluenesulfonic acid: Contains a methyl group instead of a heptadecyl chain, resulting in different solubility and reactivity.
Dodecylbenzenesulfonic acid: Similar structure but with a shorter alkyl chain, affecting its surfactant properties.
Uniqueness
Benzenesulfonic acid, heptadecyl- is unique due to its long heptadecyl chain, which enhances its surfactant properties and makes it suitable for applications requiring strong emulsifying and solubilizing agents. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other sulfonic acids.
Properties
CAS No. |
39735-13-2 |
|---|---|
Molecular Formula |
C23H40O3S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-heptadecylbenzenesulfonic acid |
InChI |
InChI=1S/C23H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(21-19-22)27(24,25)26/h18-21H,2-17H2,1H3,(H,24,25,26) |
InChI Key |
YEXQTVXCDFZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


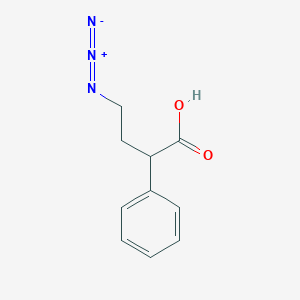
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13779273.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
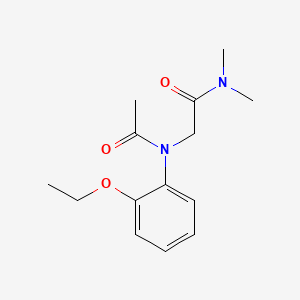

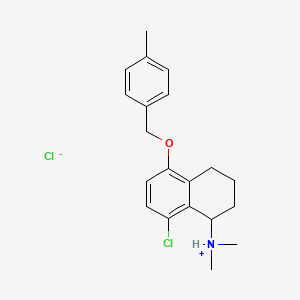
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,5-trichlorophenoxy)acetamide;dihydrochloride](/img/structure/B13779301.png)
